Comparative Melting Point Analysis: 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride vs. Unsubstituted 1,3-Benzenedisulfonyl Dichloride
The melting point of 2,4,5,6-tetramethylbenzenedisulfonyl dichloride is reported as 136 °C, which is significantly higher than that of its unsubstituted analog, 1,3-benzenedisulfonyl dichloride, which melts in the range of 57–62 °C [1]. This 74–79 °C increase in melting point is a direct consequence of the enhanced intermolecular interactions and molecular symmetry conferred by the four methyl substituents [2]. Such a substantial difference in melting point alters the compound's physical handling (it is a solid at room temperature versus the lower-melting analog), its purification by recrystallization, and its thermal stability profile during storage and reaction setup .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 136 °C |
| Comparator Or Baseline | 1,3-Benzenedisulfonyl dichloride (CAS 585-47-7): 57–62 °C |
| Quantified Difference | +74 to +79 °C |
| Conditions | Differential scanning calorimetry (DSC) or capillary melting point apparatus; solid state |
Why This Matters
The 74–79 °C higher melting point of 2,4,5,6-tetramethylbenzenedisulfonyl dichloride directly impacts procurement and application by enabling easier handling as a solid, offering a wider thermal stability window, and simplifying purification via recrystallization compared to lower-melting analogs.
- [1] TCI (Shanghai) Development Co., Ltd. 1,3-Benzenedisulfonyl Chloride. Product Specification. Accessed 2026. View Source
- [2] Katritzky, A. R., et al. (2005). Quantitative Measures of Aromaticity and Antiaromaticity. Chemical Reviews, 105(10), 3861–3892. View Source
